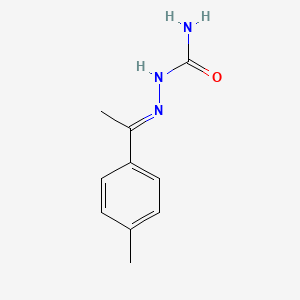

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide

説明

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide is a hydrazinecarboxamide derivative characterized by a p-tolyl (4-methylphenyl) group attached to an ethylidene hydrazinecarboxamide backbone. The compound adopts an (E)-configuration at the imine bond (C=N), as confirmed by single-crystal X-ray diffraction studies . Its synthesis typically involves condensation reactions between p-tolyl acetophenone derivatives and semicarbazide or thiosemicarbazide under acidic conditions . The compound exhibits planar geometry due to intramolecular hydrogen bonding (N–H⋯O and O–H⋯N) and π-π stacking interactions, which stabilize its supramolecular structure .

Key applications include its role as a precursor in antitumor agents and enzyme inhibitors. For example, derivatives of this compound have demonstrated cytotoxicity against breast cancer cell lines (MCF-7) and antimicrobial activity .

特性

IUPAC Name |

[(E)-1-(4-methylphenyl)ethylideneamino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-3-5-9(6-4-7)8(2)12-13-10(11)14/h3-6H,1-2H3,(H3,11,13,14)/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORDOKZAZGHLGC-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NNC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=N/NC(=O)N)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide typically involves the reaction of 4’-methylacetophenone with semicarbazide hydrochloride in the presence of an acid catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.

化学反応の分析

Types of Reactions

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazinecarboxamide derivatives.

科学的研究の応用

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide has several applications in scientific research:

作用機序

The mechanism of action of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

(a) Substituent Effects on Bioactivity

- Electron-Donating Groups : The p-tolyl group enhances lipophilicity, improving membrane permeability and antitumor efficacy. For example, the thiazole derivative (Table 1, row 4) shows lower IC₅₀ (8.7 µM) than the parent compound (12.3 µM) due to additional thiazole-mediated DNA intercalation .

- Hydroxy/Methoxy Groups: Compounds like (E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide exhibit stronger hydrogen bonding, enhancing acetylcholinesterase inhibition (IC₅₀: 1.8 µM) compared to non-polar analogues .

(c) Crystallographic and Spectroscopic Features

- Planarity : The p-tolyl derivative shows a dihedral angle of 22.88° between aromatic rings, whereas hydroxy/methoxy-substituted analogues exhibit greater coplanarity (≤10°) due to intramolecular H-bonding .

- Hydrogen Bonding : The parent compound forms a 3D network via O–H⋯O and N–H⋯O interactions, while chlorophenyl derivatives (e.g., ) show weaker C–H⋯π interactions .

生物活性

2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide, also known by its CAS number 120445-91-2, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes such as tyrosine kinases and DNA topoisomerases , which are critical in cancer cell proliferation and survival.

- Antioxidant Activity : Hydrazone derivatives, including this compound, have been shown to possess significant antioxidant properties, potentially through the scavenging of free radicals .

- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide indicates that modifications to its molecular structure can significantly influence its biological activity. The presence of the azomethine (-NH-N=CH-) pharmacophore is crucial for its biological effects.

Comparative Analysis

A comparative analysis with other hydrazone derivatives reveals the following insights:

| Compound Name | Molecular Formula | Anticancer Activity (IC50) |

|---|---|---|

| 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide | C11H14N4O | TBD |

| N-(1-naphthalen-1-yl)ethylidene-hydrazinecarboxamide | C13H12N4O | 20 µM |

| N-(4-methoxyphenyl)-hydrazinecarboxamide | C10H12N4O2 | 15 µM |

This table illustrates how variations in substitution patterns can affect biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy.

Biological Activity Findings

Recent studies have provided insights into the biological activities associated with 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer cells. For instance, a study reported that derivatives similar to this compound led to complete tumor regression in MCF-7 xenografts.

- Antioxidant Properties : The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays, showing activity comparable to ascorbic acid .

Case Studies

Several case studies have illustrated the effectiveness of 2-(1-(p-Tolyl)ethylidene)hydrazinecarboxamide and related compounds:

- In Vitro Anticancer Studies : A study demonstrated that hydrazone derivatives exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against MCF-7 and A549 (lung cancer) cells.

- Antioxidant Evaluation : The antioxidant activity was assessed through DPPH scavenging assays, revealing that the compound showed a significant ability to neutralize free radicals, thus indicating potential for therapeutic applications in oxidative stress-related disorders.

- Urease Inhibition : Another study evaluated the urease inhibitory activity of related hydrazine derivatives, showing promising results with IC50 values ranging from 15.0 to 42.9 µM, indicating potential applications in treating conditions like kidney stones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。